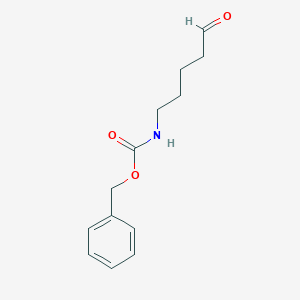

苯甲酸(5-氧戊基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl (5-oxopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It can be viewed as the ester of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The benzyl N-(5-oxopentyl)carbamate molecule contains a total of 34 bond(s), including 17 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . A new method for transcarbamation and amidation from Benzyl Carbamate has been proposed .Physical and Chemical Properties Analysis

Benzyl (5-oxopentyl)carbamate is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 235.28 .科学研究应用

苯甲酸(5-氧戊基)氨基甲酸酯在研究中的简介

苯甲酸(5-氧戊基)氨基甲酸酯是一种化学化合物,在各种科学研究领域具有潜在应用。虽然针对该特定化合物的直接研究有限,但可以从对类似氨基甲酸酯化合物及其衍生物的研究中获得见解,这些化合物因其在药物化学、环境研究和合成方法学中的用途而被探索。

氨基甲酸酯化合物在药物化学中

氨基甲酸酯化合物因其药理特性和在药物化学中的应用而被广泛研究。例如,氨基甲酸酯杀虫剂呋喃丹已被评审其对哺乳动物的毒理作用,重点介绍了其通过胆碱酯酶抑制而起作用的机制,以及在人类和实验动物中的快速代谢和排泄(Risher、Mink 和 Stara,1987)[https://consensus.app/papers/effects-carbamate-aldicarb-mammals-review-risher/60bd7f58c6ad52a2ac16a2537a02f411/?utm_source=chatgpt]。此外,分析了药物氨基甲酸酯水解中的构效关系,揭示了基于分子结构的代谢稳定性趋势,这可以为设计新的基于氨基甲酸酯的药物或前药提供信息(Vacondio、Silva、Mor 和 Testa,2010)[https://consensus.app/papers/structuremetabolism-relationships-hydrolysis-vacondio/b00d82ccca27572ab538c9b854259d8e/?utm_source=chatgpt]。

氨基甲酸酯的环境影响

氨基甲酸酯杀虫剂对非目标生物(包括淡水生态系统中的鱼类)的环境影响一直是评审的主题。研究表明,氨基甲酸酯(如西维因)可能对鱼类产生急性和慢性的毒性作用,影响它们的产卵、行为和代谢过程(Nwigwe,2007)[https://consensus.app/papers/effects-carbamate-pesticide-freshwater-ecosystems-nwigwe/cc8a5e5efb025d13a33ba8a40a3c187c/?utm_source=chatgpt]。这项研究强调了需要谨慎管理和监管农业中氨基甲酸酯的使用,以减轻环境风险。

合成应用和化学评论

在合成化学领域,研究重点是使用金属卟啉催化剂对饱和 C-H 键进行选择性功能化,该过程可以应用于合成或改性苯甲酸(5-氧戊基)氨基甲酸酯等化合物(Che、Lo、Zhou 和 Huang,2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt]。此外,还评述了使用各种羰基试剂的 N-取代氨基甲酸酯的非光气合成,重点介绍了包括苯甲酸(5-氧戊基)氨基甲酸酯在内的氨基甲酸酯合成的环保方法(Shang Jianpen,2014)[https://consensus.app/papers/research-progress-synthesis-nsubstituted-carbamates-jianpen/de3eab5bfbe6599ebac31e99722b6336/?utm_source=chatgpt]。

安全和危害

未来方向

A recent study has examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents, discovering a new process occurring during the cascade condensation of glyoxal with ammonia derivatives . This novel strategy is promising for future studies on C (sp 3 )–H functionalisation .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl (5-oxopentyl)carbamate . These factors can include temperature, pH, presence of other compounds, and specific characteristics of the biological environment where the compound is active.

属性

IUPAC Name |

benzyl N-(5-oxopentyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUTUODQTCRDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B6326272.png)

![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)